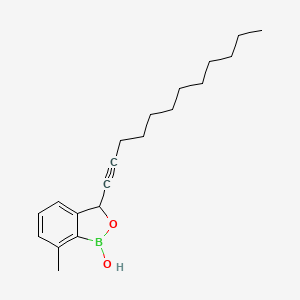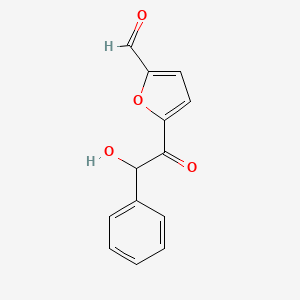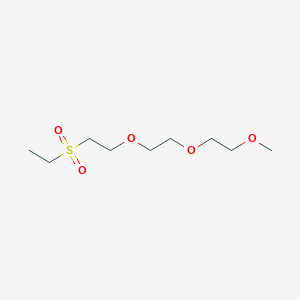
11,11-Dioxo-2,5,8-trioxa-11lambda~6~-thiatridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple ethoxy groups and a sulfone functional group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone typically involves the reaction of triethylene glycol monomethyl ether with ethyl sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the sulfone linkage.
Industrial Production Methods
On an industrial scale, the production of Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can react with the ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone exerts its effects involves interactions with various molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its role as a reagent and in its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Triethylene glycol monomethyl ether: Similar in structure but lacks the sulfone group.
Ethyl sulfonyl chloride: Contains the sulfone group but lacks the ethoxy chains.
Methoxytriethylene glycol: Similar ethoxy chain structure but without the sulfone group.
Uniqueness
Ethyl[2-[2-(2-methoxyethoxy)ethoxy]ethyl] sulfone is unique due to the combination of its ethoxy chains and sulfone group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both solubility and stability.
Propiedades
Número CAS |
848646-72-0 |
|---|---|
Fórmula molecular |
C9H20O5S |
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
1-[2-(2-ethylsulfonylethoxy)ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C9H20O5S/c1-3-15(10,11)9-8-14-7-6-13-5-4-12-2/h3-9H2,1-2H3 |
Clave InChI |
QWBZGSOLNLWZRF-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)



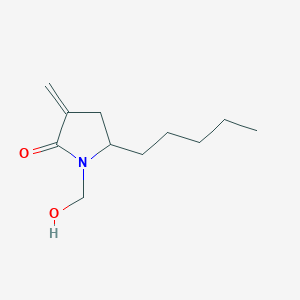
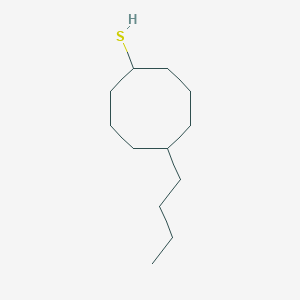
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
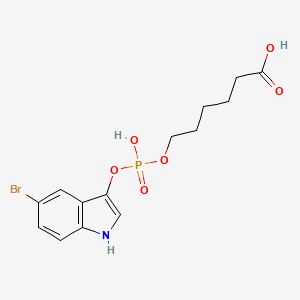
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
phosphane}](/img/structure/B14202873.png)
